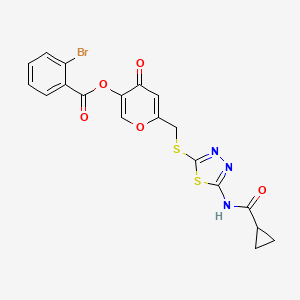

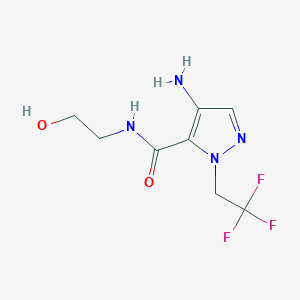

5-benzyl-2-(2-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-benzyl-2-(2-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide" belongs to a class of organic compounds known as benzothiadiazepines. These compounds have garnered interest due to their potential pharmacological properties, including antiarrhythmic activity as demonstrated in some derivatives .

Synthesis Analysis

The synthesis of 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides typically involves the use of polymer-supported α-amino acids, which are sulfonylated and then alkylated using the Fukuyama-Mitsunobu procedure. Subsequent reduction and cyclization steps yield the target compounds with good crude purity and acceptable overall yields. The process benefits from the use of parallel/combinatorial solid-phase synthesis techniques, making it suitable for generating a variety of derivatives with different substituents at various positions on the core structure .

Molecular Structure Analysis

The molecular structure of benzothiadiazepine derivatives is confirmed through techniques such as 1H and 13C NMR, elemental analysis, and X-ray crystallography. These methods provide detailed information about the regioselectivity of the interactions within the molecule, particularly when reacting with reagents like the Vilsmeier reagent and DMFDMA. The structure elucidation is crucial for understanding the relationship between the molecular configuration and the observed biological activities .

Chemical Reactions Analysis

Benzothiadiazepine derivatives exhibit interesting reactivity patterns. For instance, the interaction with Vilsmeier reagent and DMFDMA has been studied to understand the regioselectivity of these reactions. Additionally, benzothiadiazepines can undergo ring contraction to form benzo[b][1,4]thiazine 1,1-dioxides, which are also pharmacologically relevant. This transformation involves carbon-sulfur bond formation under mild conditions and highlights the versatility of the benzothiadiazepine scaffold in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiadiazepine derivatives are influenced by their molecular structure. The presence of different substituents can significantly affect properties such as solubility, melting point, and stability. The antiarrhythmic activity observed in some derivatives suggests that the electronic and steric effects of the substituents are critical for their biological function. The solid-phase synthesis approach allows for the rapid exploration of these properties by facilitating the synthesis of a diverse array of derivatives .

Aplicaciones Científicas De Investigación

Synthetic Methods and Applications

Ring Contraction and Pharmacological Derivatives : Fülöpová et al. (2015) describe an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This method highlights the potential for creating pharmacologically relevant derivatives with applications in biology, medicine, and industry (Fülöpová et al., 2015).

New Synthesis Methods : Volovnenko et al. (2011) developed a new method for synthesizing 4,5-dihydro-1,4-benzothiazepin-3(2H)ones derivatives, crucial for exploring further pharmacological activities of these compounds (Volovnenko et al., 2011).

Chemical Transformations and Derivatives : Hofmann and Fischer (1987) discuss the alkylation of 1,5-benzothiazepin-4(5H)-one to create simple derivatives of the 1,4-thiazepine ring system, a process that opens doors to new chemical entities with potential industrial and medicinal applications (Hofmann & Fischer, 1987).

Solid-Phase Synthesis Techniques : Schwarz et al. (1999) developed a solid-phase synthesis route for 3,5-disubstituted 1,5-benzothiazepin-4(5H)-ones, demonstrating an efficient method for creating diverse derivatives suitable for high-throughput screening and pharmaceutical development (Schwarz et al., 1999).

Antitumor Activity of Fluorinated Benzothiazoles : Hutchinson et al. (2001) explored the synthesis and biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, indicating the potential antitumor activity of such derivatives, highlighting the importance of structural modification in enhancing biological activity (Hutchinson et al., 2001).

Propiedades

IUPAC Name |

5-benzyl-2-[(2-fluorophenyl)methyl]-1,1-dioxo-3H-1λ6,2,5-benzothiadiazepin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O3S/c23-19-11-5-4-10-18(19)15-24-16-22(26)25(14-17-8-2-1-3-9-17)20-12-6-7-13-21(20)29(24,27)28/h1-13H,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKCHIVIJTUITD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2S(=O)(=O)N1CC3=CC=CC=C3F)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-benzyl-2-(2-fluorobenzyl)-2,3-dihydro-1,2,5-benzothiadiazepin-4(5H)-one 1,1-dioxide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[4-(4-Phenylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2499385.png)

![10-[(E)-2-[(2,4-difluorophenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2499387.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2499394.png)

![3-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2499399.png)

![5-Bromo-3-(sec-butyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2499400.png)

![Ethyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}acetate](/img/structure/B2499402.png)

![2-Amino-2-[3-(3,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2499404.png)

![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2499405.png)